molecular formula C10H9BrClNO B8175427 1-(3-Bromo-2-chlorobenzoyl)azetidine

1-(3-Bromo-2-chlorobenzoyl)azetidine

Cat. No.: B8175427
M. Wt: 274.54 g/mol
InChI Key: LMQSRVZFMVAWPP-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chlorobenzoyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, specifically, features a benzoyl group substituted with bromine and chlorine atoms, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzoyl chloride and azetidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-bromo-2-chlorobenzoyl chloride is added dropwise to a solution of azetidine and triethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3-Bromo-2-chlorobenzoyl)azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

    Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.

Common reagents used in these reactions include bases like sodium hydride for deprotonation, nucleophiles like amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

1-(3-Bromo-2-chlorobenzoyl)azetidine has several applications in scientific research:

    Medicinal Chemistry: Azetidines are explored as potential scaffolds for drug development due to their unique structural properties and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Material Science: Azetidines are used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chlorobenzoyl)azetidine is not extensively studied, but it is likely to involve interactions with biological targets through its reactive functional groups. The benzoyl group can participate in various binding interactions, while the azetidine ring can undergo ring-opening to form reactive intermediates that interact with molecular targets.

Comparison with Similar Compounds

1-(3-Bromo-2-chlorobenzoyl)azetidine can be compared with other azetidine derivatives:

    1-(3-Bromo-2-fluorobenzoyl)azetidine: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-(3-Chloro-2-methylbenzoyl)azetidine: The presence of a methyl group instead of bromine can lead to different steric and electronic effects.

    1-(3-Iodo-2-chlorobenzoyl)azetidine: The iodine atom can introduce different reactivity patterns due to its larger size and different electronic properties.

Properties

IUPAC Name

azetidin-1-yl-(3-bromo-2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQSRVZFMVAWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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